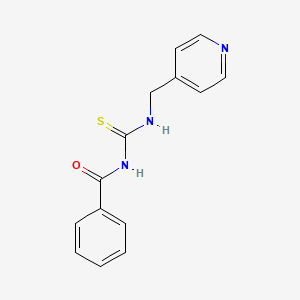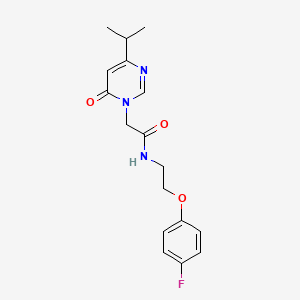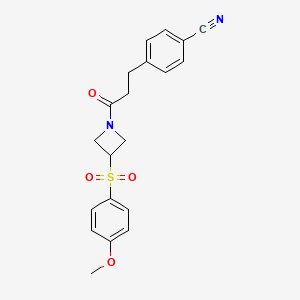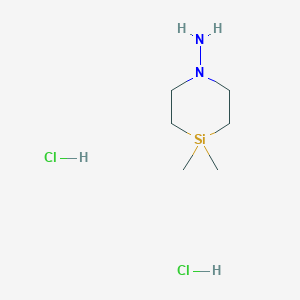
N-benzoyl-N'-(4-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Coordination Chemistry and Electochemical Applications
N-benzoyl-N'-(4-pyridinylmethyl)thiourea derivatives serve as versatile ligands in coordination chemistry due to their ability to coordinate with metal ions through sulfur, nitrogen, and oxygen atoms. This coordination facilitates the formation of stable metal complexes with diverse geometrical structures. The flexibility of thiourea derivatives, attributed to tautomerism, enables different coordination modes, making them suitable for synthesizing a wide range of metal complexes. These complexes have been explored for their electrochemical properties using techniques like cyclic voltammetry, providing insights into their potential applications in catalysis and materials science (Ali A. A. Al-Riyahee, 2021).
Selective Metal Recovery and Preconcentration
Specific derivatives of N-benzoyl-N'-(4-pyridinylmethyl)thiourea have demonstrated high selectivity in the extraction and preconcentration of toxic metals, such as mercury, from environmental samples. The development of solid supported liquid membrane systems utilizing these derivatives highlights their potential in environmental cleanup and analytical applications, providing efficient techniques for mercury recovery and enrichment from low-content solutions (C. Fontàs et al., 2005).
Biological Activities
N-benzoyl-N'-(4-pyridinylmethyl)thiourea derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The synthesis and characterization of these derivatives, along with their complexation with metals like vanadium, have been studied for their enhanced biological effects. Such activities underline the pharmaceutical and medicinal relevance of these compounds, suggesting their utility in drug development and as bioactive agents (J. Farzanfar et al., 2015).
Antifungal and Herbicidal Activities
Derivatives of N-benzoyl-N'-(4-pyridinylmethyl)thiourea have been explored for their antifungal and herbicidal effects. These compounds have shown efficacy in inhibiting the growth of various plant pathogens and weeds, indicating their potential as agricultural chemicals. The specificity of their action and the ability to inhibit root growth in several plant species further point to their application in developing new agrochemicals (B. T. Brown & R. L. Harris, 1973).
Material Science and Corrosion Inhibition
The application of N-benzoyl-N'-(4-pyridinylmethyl)thiourea derivatives extends to material science, particularly in corrosion inhibition for metals. These compounds have demonstrated significant effectiveness in protecting metals like carbon steel in acidic environments. Their ability to form protective layers and inhibit corrosion processes makes them valuable in the development of new corrosion inhibitors for industrial applications (Uday H. R. Al-Jeilawi et al., 2013).
Future Directions
properties
IUPAC Name |
N-(pyridin-4-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13(12-4-2-1-3-5-12)17-14(19)16-10-11-6-8-15-9-7-11/h1-9H,10H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPJQEHCDQOKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzoyl-N'-(4-pyridinylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2690338.png)
![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2690339.png)

![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2690343.png)


![8-(4-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2690347.png)

![2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690350.png)
![1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2690351.png)
![7-butyl-6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2690353.png)
![2-[[3-[3-(Homoveratrylamino)-3-keto-propyl]-4-keto-quinazolin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2690354.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2690358.png)